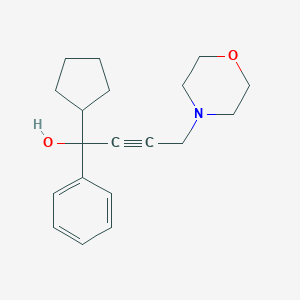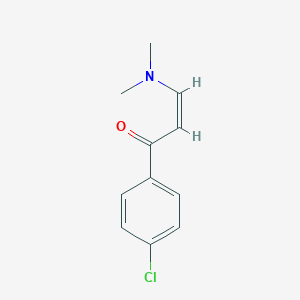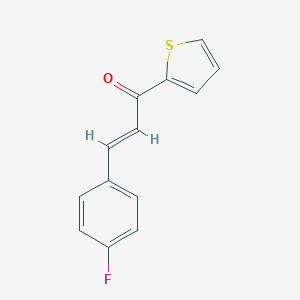![molecular formula C23H19N3O2 B346212 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-17-3](/img/structure/B346212.png)
6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C23H19N3O2 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a class of compounds that exhibit a wide range of biological properties . These compounds are structurally similar to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives has been achieved through various methods over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .
Molecular Structure Analysis
The molecular structure of “6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is characterized by an electron-rich indole unit fused with the electron-deficient quinoxaline moiety . This inbuilt donor–acceptor (D–A) system is sensitive towards the substituting position and strength of electron-donating groups .
Chemical Reactions Analysis
The most frequently employed synthetic route to indolo-[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine .
Physical And Chemical Properties Analysis
The opto-electronic properties and thermal stability of indolo-quinoxalines can be tuned by modifying the donor substituent in the D–A framework . The photophysical properties of these molecules, such as intramolecular charge transfer transitions and emission, were influenced by the nature of the peripheral amines .
Scientific Research Applications
Quinoline and Quinoxaline Derivatives in Corrosion Inhibition Quinoline derivatives, including structures similar to 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in the development of new anticorrosive materials, particularly for their application in protecting metals from degradation in various industrial settings (Verma, Quraishi, & Ebenso, 2020).
Biomedical and Industrial Applications of Quinoxaline Derivatives Quinoxaline derivatives, akin to the specified compound, are recognized for their wide range of biomedical applications. These include antimicrobial activities and treatments for chronic and metabolic diseases. The structural modification of quinoxaline is a key strategy in deriving variants with specific biomedical applications, demonstrating the compound's versatility and importance in both medical and industrial fields (Pereira et al., 2015).
Synthesis and Bioactivity of Quinoxaline-Containing Sulfonamides The therapeutic potential of quinoxaline-linked sulfonamide hybrids, which include structures similar to 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline, has been enhanced by incorporating the sulfonamide group. These hybrids show a broad range of biomedical activities, such as antibacterial, antifungal, and anticancer actions, highlighting their importance in the development of new therapeutic agents against a variety of diseases (Irfan et al., 2021).
Electron Attachment in Biological Processes The interaction of small molecular species with cellular electrons, as seen in compounds like quinoxalines, supports critical biological processes such as respiration and pathogen protection. The capture of cellular electrons by these compounds, leading to the formation of reactive species through dissociative electron attachment, underlines their potential role in understanding and manipulating electron-driven biological processes (Pshenichnyuk, Modelli, & Komolov, 2018).
Green Chemistry Approaches to Quinoline Synthesis The synthesis of quinoline scaffolds, including those related to 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline, is increasingly focusing on green chemistry approaches. These methods aim to minimize the use of hazardous chemicals, solvents, and catalysts, reflecting a shift towards more environmentally friendly and sustainable practices in chemical synthesis (Nainwal et al., 2019).
Future Directions
Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring new methods for the synthesis of these derivatives and evaluating their potential applications in various fields .
properties
IUPAC Name |
6-[2-(2-methoxyphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-20-12-6-7-13-21(20)28-15-14-26-19-11-5-2-8-16(19)22-23(26)25-18-10-4-3-9-17(18)24-22/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSUEKOHCABMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)
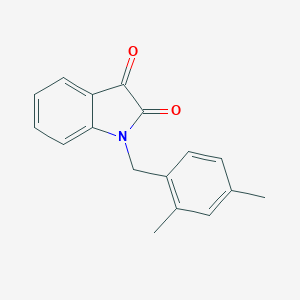
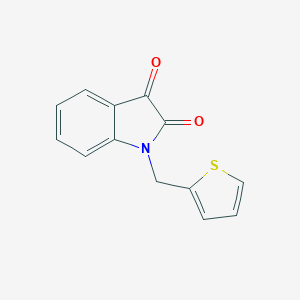
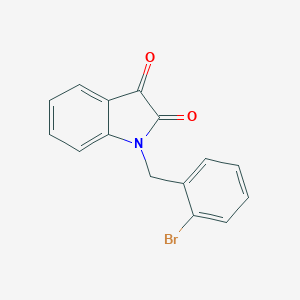
![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)
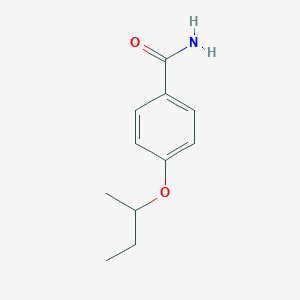
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
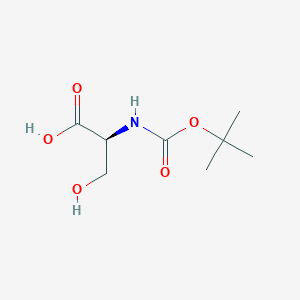
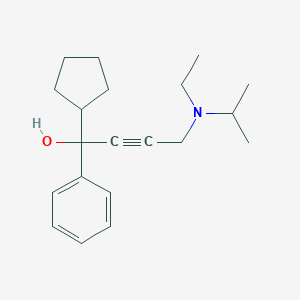
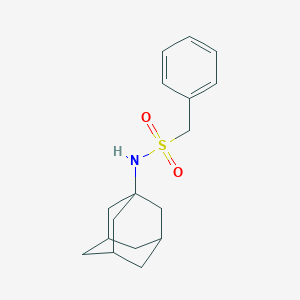
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
